molecular formula C13H15NO4 B14330856 Methyl 2-(4-methyl-3-oxopentanoyl)pyridine-3-carboxylate CAS No. 110236-20-9

Methyl 2-(4-methyl-3-oxopentanoyl)pyridine-3-carboxylate

Cat. No.: B14330856
CAS No.: 110236-20-9
M. Wt: 249.26 g/mol
InChI Key: TXQCHAWSOKDXSA-UHFFFAOYSA-N
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Description

Methyl 2-(4-methyl-3-oxopentanoyl)pyridine-3-carboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with a carboxylate ester and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methyl-3-oxopentanoyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-3-oxopentanoic acid with pyridine-3-carboxylic acid methyl ester under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methyl-3-oxopentanoyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides, thioesters, and other substituted derivatives.

Scientific Research Applications

Methyl 2-(4-methyl-3-oxopentanoyl)pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methyl-3-oxopentanoyl)pyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s ketone and ester groups can participate in hydrogen bonding and other interactions with biological targets, influencing its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-methyl-3-oxopentanoyl)pyridine-4-carboxylate
  • Methyl 2-(4-methyl-3-oxopentanoyl)pyridine-2-carboxylate
  • Ethyl 2-(4-methyl-3-oxopentanoyl)pyridine-3-carboxylate

Uniqueness

Methyl 2-(4-methyl-3-oxopentanoyl)pyridine-3-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

110236-20-9

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

methyl 2-(4-methyl-3-oxopentanoyl)pyridine-3-carboxylate

InChI

InChI=1S/C13H15NO4/c1-8(2)10(15)7-11(16)12-9(13(17)18-3)5-4-6-14-12/h4-6,8H,7H2,1-3H3

InChI Key

TXQCHAWSOKDXSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC(=O)C1=C(C=CC=N1)C(=O)OC

Origin of Product

United States

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